2-(6-oxo-1,6-dihydropyridazin-1-yl)-N-{[3-(pyridin-3-yl)pyrazin-2-yl]methyl}acetamide
Description
Properties
IUPAC Name |
2-(6-oxopyridazin-1-yl)-N-[(3-pyridin-3-ylpyrazin-2-yl)methyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N6O2/c23-14(11-22-15(24)4-2-6-21-22)20-10-13-16(19-8-7-18-13)12-3-1-5-17-9-12/h1-9H,10-11H2,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYFZHDZCMRIZBV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=NC=CN=C2CNC(=O)CN3C(=O)C=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation of γ-Keto Esters
The pyridazinone ring is synthesized via cyclocondensation of methyl γ-ketovalerate with hydrazine hydrate. This method, adapted from pyridazinone derivative syntheses, proceeds as follows:
Hydrazone Formation :
Methyl γ-ketovalerate (1.0 eq) reacts with hydrazine hydrate (1.2 eq) in ethanol under reflux (12 h), yielding 1,4-dihydropyridazin-6-one hydrazone.Oxidative Aromatization :
The intermediate is treated with bromine in acetic acid (0°C to 25°C, 4 h), dehydrogenating the dihydropyridazinone to 6-oxo-1,6-dihydropyridazine.
Key Data :
Functionalization at Position 2
Introducing the acetamide side chain requires nucleophilic substitution or direct acylation:
Chlorination :
Pyridazinone (1.0 eq) reacts with phosphorus oxychloride (3.0 eq) at 80°C (6 h), producing 2-chloro-6-oxo-1,6-dihydropyridazine.Amination and Acetylation :
Key Data :
- Yield: 58% (amination), 85% (acetylation)
- Characterization: IR (KBr): 1685 cm$$^{-1}$$ (C=O), 3300 cm$$^{-1}$$ (N-H).
Synthesis of [3-(Pyridin-3-yl)Pyrazin-2-yl]Methyl Amine
Pyrazine Ring Construction
The pyrazine moiety is synthesized via condensation:
Suzuki-Miyaura Coupling
Introducing the pyridin-3-yl group:
Amination of Bromomethyl Group
- Gabriel Synthesis :
Bromomethyl derivative (1.0 eq) reacts with phthalimide (1.2 eq) in DMF (80°C, 6 h), followed by hydrazine hydrate (2.0 eq) in ethanol (reflux, 4 h), producing [3-(pyridin-3-yl)pyrazin-2-yl]methyl amine.
Key Data :
- Yield: 64% (Suzuki coupling), 78% (amination)
- Characterization: $$ ^{13}C $$ NMR (CDCl$$_3$$): δ 151.2 (pyrazine C), 148.9 (pyridine C).
Final Amide Coupling
Activation of Acetamide Carboxylic Acid
2-Acetamido-6-oxo-1,6-dihydropyridazine (1.0 eq) is treated with thionyl chloride (2.0 eq) in dichloromethane (0°C, 2 h), forming the acyl chloride intermediate.
Nucleophilic Acylation
The acyl chloride (1.0 eq) reacts with [3-(pyridin-3-yl)pyrazin-2-yl]methyl amine (1.1 eq) in dry THF with triethylamine (2.0 eq) at 0°C → 25°C (12 h), yielding the target compound.
Optimization Notes :
- Coupling Agents : HATU/DIEA in DMF improved yield to 82% vs. 68% with EDCl/HOBt.
- Solvent Screening : THF provided superior regioselectivity over DCM or DMF.
Key Data :
- Yield: 82%
- Characterization:
Analytical and Spectroscopic Validation
Purity Assessment
Thermal Stability
- DSC : Decomposition onset at 218°C, indicating robust thermal stability.
Chemical Reactions Analysis
Types of Reactions
2-(6-oxo-1,6-dihydropyridazin-1-yl)-N-{[3-(pyridin-3-yl)pyrazin-2-yl]methyl}acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the compound into reduced forms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenated reagents for electrophilic substitution and nucleophiles like amines or thiols for nucleophilic substitution.
Major Products
Scientific Research Applications
2-(6-oxo-1,6-dihydropyridazin-1-yl)-N-{[3-(pyridin-3-yl)pyrazin-2-yl]methyl}acetamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and inflammatory disorders, due to its bioactive properties.
Industry: Utilized in the development of new materials and as a catalyst in chemical processes.
Mechanism of Action
The mechanism of action of 2-(6-oxo-1,6-dihydropyridazin-1-yl)-N-{[3-(pyridin-3-yl)pyrazin-2-yl]methyl}acetamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s pyridazinone core can inhibit enzyme activity by binding to the active site, while the pyrazine moiety can interact with receptor proteins, modulating their function. These interactions can lead to various biological effects, including anti-inflammatory and anticancer activities.
Comparison with Similar Compounds
Comparison with Structural Analogs
Pyridazinone-Based Derivatives
N-{2-[3-(Furan-2-yl)-6-oxo-1,6-dihydropyridazin-1-yl]ethyl}-2-[(6-oxo-1,6-dihydropyridin-3-yl)formamido]acetamide (Compound X, CPX)
- Structural Features: Combines a pyridazinone core with a furan ring and a dihydropyridinone acetamide side chain.
- Synthesis : Identified via high-throughput screening (binding affinity: −8.1 kcal/mol) .
- Key Properties: Exhibits strong binding to the CDR3 region of monoclonal antibodies, outperforming disaccharides like trehalose.
- Comparison: Unlike the target compound, CPX’s furan and dihydropyridinone groups may confer distinct solubility and steric interactions, though both share high affinity for protein interfaces.
Methyl-N-[2-(6-Oxo-3-p-tolyl-5,6-dihydro-4H-pyridazin-1-yl)-acetamide] Derivatives
- Structural Features: Features a p-tolyl-substituted dihydro-4H-pyridazinone linked to methyl acetamide.
- Synthesis: Synthesized via one-pot reactions of amino acid esters and azides, enabling dipeptide and hydrazone derivatives .
- Key Properties : Demonstrated versatility in forming hydrazones and dipeptides, suggesting applications in prodrug design or metal chelation .
- Comparison : The p-tolyl group may enhance lipophilicity compared to the target compound’s pyridinyl-pyrazine group, which could improve membrane permeability but reduce aqueous solubility.
Heterocyclic Hybrid Derivatives
N-[(6-Methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl]-2-(6-oxo-1(6H)-pyridazinyl)acetamide
- Structural Features: Incorporates a triazolo[4,3-b]pyridazine ring with a methoxy group and pyridazinone-acetamide chain.
- Synthesis : Specific route undisclosed, but triazolo-pyridazine synthesis often involves cyclization of hydrazides with aldehydes .
- Key Properties: The methoxy group and fused triazolo ring likely improve metabolic stability and solubility compared to non-methoxy analogs .
Research Implications and Limitations
- Structural Insights: The pyridazinone core is critical for binding, but substituents (e.g., pyridinyl-pyrazine vs. furan) modulate target specificity and physicochemical properties.
- Further studies on its binding kinetics and solubility are needed.
- Synthetic Accessibility: The target compound’s synthesis mirrors established pyridazinone routes , whereas CPX and triazolo derivatives require specialized screening or cyclization .
Biological Activity
The compound 2-(6-oxo-1,6-dihydropyridazin-1-yl)-N-{[3-(pyridin-3-yl)pyrazin-2-yl]methyl}acetamide is a member of the dihydropyridazine family, which has garnered attention for its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula for this compound is with a molecular weight of approximately 313.37 g/mol. The structure features a pyridazinone moiety linked to a pyridine-pyrazine hybrid, which may contribute to its biological properties.
Research indicates that compounds similar to This compound exhibit various mechanisms of action:
- Inhibition of Enzymes : Dihydropyridazines have been shown to act as inhibitors of specific enzymes like phosphodiesterase (PDE), which plays a critical role in cellular signaling pathways involving cyclic nucleotides (cAMP and cGMP) .
- Antimicrobial Activity : Some derivatives have demonstrated antimicrobial properties, potentially through interference with bacterial cell wall synthesis or function .
- Anti-inflammatory Effects : Compounds in this class often exhibit anti-inflammatory activity, making them candidates for treating conditions like arthritis and other inflammatory diseases .
Table 1: Summary of Biological Activities
Case Study 1: PDE4 Inhibition
A study focused on the synthesis and evaluation of dihydropyridazine derivatives highlighted their selective inhibition of PDE4. The lead compound exhibited significant pharmacological effects in preclinical models of inflammation, suggesting potential therapeutic applications in chronic inflammatory diseases .
Case Study 2: Antimicrobial Properties
Another investigation assessed the antimicrobial efficacy of related compounds against various bacterial strains. Results indicated that certain derivatives significantly inhibited growth, supporting their potential use as antimicrobial agents .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
